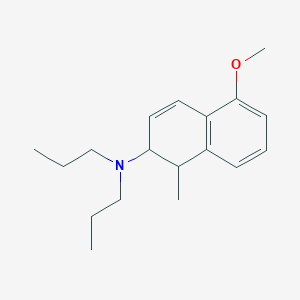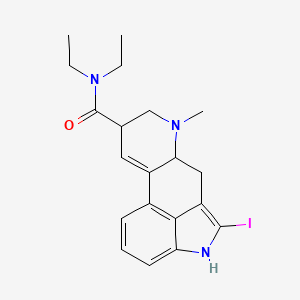![molecular formula C31H57N2O6S+ B10795415 Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate is a synthetic organic compound with unique structural and functional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate involves multiple steps:
Formation of the Thiazolium Ring: : Starting with a suitable thiazole precursor, the thiazolium ion is formed through alkylation using a suitable alkyl halide under basic conditions.
Preparation of the Intermediate Compound: : An intermediate compound is synthesized by reacting the thiazolium ring with a hydroxybutyl derivative. This reaction is typically carried out in a polar solvent at elevated temperatures.
Esterification Reaction: : The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base to form the carbonate ester linkage.
Coupling with Octadecyl Isocyanate: : Finally, the long octadecyl chain is introduced through a reaction with octadecyl isocyanate under anhydrous conditions, forming the final compound.
Industrial Production Methods
On an industrial scale, the production process must be optimized for yield, safety, and cost-effectiveness. Typically, a continuous flow reactor is employed to enhance reaction efficiency and product purity. Careful control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Solvent recycling and waste minimization are also integral parts of industrial synthesis to ensure environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiazolium ring, leading to the formation of sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction reactions can convert the thiazolium ring into a thiazolidine ring, altering the electronic and steric properties of the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the thiazolium ring or the carbonate ester linkage, resulting in structural modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids. Reactions are typically carried out in polar solvents at room temperature.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used in aprotic solvents under inert atmospheres.
Substitution: : Nucleophiles such as thiols, amines, or alkoxides react under basic or neutral conditions, often in aprotic solvents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole sulfoxides, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate has a wide range of scientific research applications:
Chemistry: : Used as a precursor for synthesizing complex molecules and materials with unique properties.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: : Studied for its possible therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including surfactants, coatings, and lubricants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : The thiazolium ion interacts with nucleophilic sites in biological molecules, affecting enzyme activity and protein function.
Pathways Involved: : It influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl [1-(hexadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Methyl [1-(dodecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Uniqueness
Compared to its analogs, Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate possesses a longer octadecyl chain, enhancing its hydrophobic character and membrane interactions. This structural distinction results in unique physicochemical properties, making it suitable for specialized applications in various fields.
There you have it! Do you feel informed and inspired, or maybe just curious about something new?
Propiedades
Fórmula molecular |
C31H57N2O6S+ |
|---|---|
Peso molecular |
585.9 g/mol |
Nombre IUPAC |
methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate |
InChI |
InChI=1S/C31H56N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33/h23,25,28-29H,3-22,24,26-27H2,1-2H3/p+1 |
Clave InChI |
IJVVLBWSYSTOTP-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


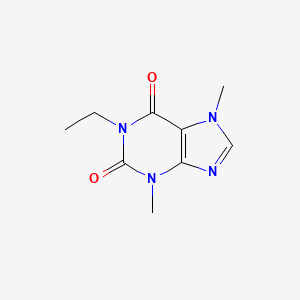
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
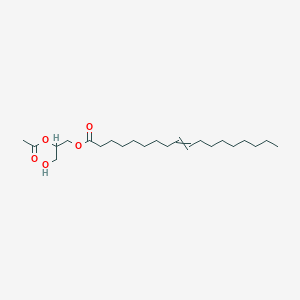
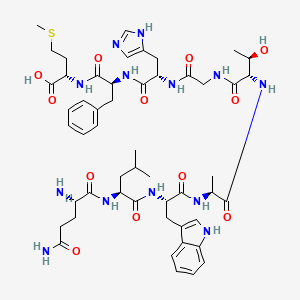
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
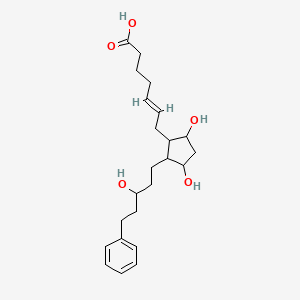
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

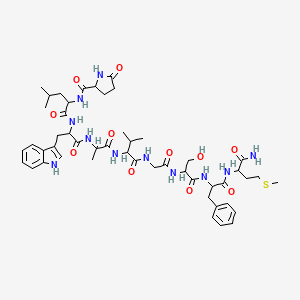
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
